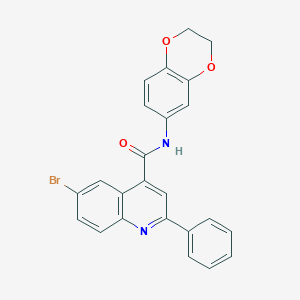

![molecular formula C19H12BrF3N2O4 B444707 N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide CAS No. 313245-26-0](/img/structure/B444707.png)

N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

- N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to understand its precise mechanisms and potential clinical applications .

- The compound’s bromine substitution and iminochromene core suggest anti-inflammatory activity. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases. Preclinical studies have explored its effects on inflammatory markers and cytokines .

- Researchers have evaluated the antimicrobial potential of this compound against bacteria, fungi, and viruses. Its trifluoromethoxyphenyl moiety contributes to its activity. Investigations include assessing its efficacy against drug-resistant strains and exploring its mechanism of action .

- Some studies indicate that N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide may have neuroprotective properties. It could potentially mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. These findings open avenues for research in neurodegenerative diseases .

- The chromene core of this compound suggests interesting photophysical properties. Researchers have investigated its fluorescence behavior, absorption spectra, and potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or sensors .

- Scientists have synthesized analogs and derivatives of this compound to explore structure-activity relationships. By modifying specific functional groups, they aim to enhance its bioactivity, selectivity, and pharmacokinetic properties. These efforts contribute to drug discovery and development .

Anticancer Research

Anti-inflammatory Properties

Antimicrobial Activity

Neuroprotective Effects

Photophysical Applications

Chemical Biology and Medicinal Chemistry

properties

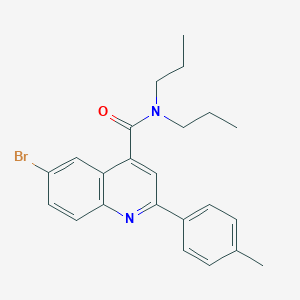

IUPAC Name |

N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrF3N2O4/c1-10(26)24-17(27)15-9-11-8-12(20)2-7-16(11)28-18(15)25-13-3-5-14(6-4-13)29-19(21,22)23/h2-9H,1H3,(H,24,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMLKPXBJAXFRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrF3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-acetyl-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444630.png)

![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444635.png)

![(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444638.png)

![9-(3-chlorophenyl)-6-(4-methylphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444642.png)

![3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide](/img/structure/B444643.png)

![ethyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444644.png)

![ethyl 4-({3-[(2-methoxyanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B444645.png)

![1-ethyl-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B444646.png)

![2-[(Diphenylphosphoryl)amino]phenyl acetate](/img/structure/B444652.png)